amidoxime functional group properties and reactivity
amidoxime functional group properties and reactivity
An In-depth Technical Guide to the Amidoxime Functional Group: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Amidoxime Functional Group
The amidoxime functional group, characterized by the general structure R-C(NH₂)=NOH, is a versatile and increasingly important moiety in medicinal chemistry, materials science, and organic synthesis.[1][2] Possessing both a hydroxyimino and an amino group on the same carbon atom, amidoximes exhibit a unique combination of physical and chemical properties.[1][2] They are structurally related to amides, amidines, and hydroxamic acids and serve as crucial intermediates in the synthesis of various heterocyclic compounds.[2][3]
Historically, the first amidoxime was synthesized in 1873, but their significance has grown substantially in recent decades.[4] In drug development, they are widely recognized as effective prodrugs for improving the oral bioavailability of basic amidine-containing drugs and as bioisosteres for carboxylic acids and amides.[5][6][7][8] Furthermore, their ability to chelate a wide range of metal ions has led to applications in materials science, particularly for the extraction of elements like uranium from seawater.[9][10][11] This guide provides a comprehensive overview of the core properties, reactivity, and applications of the amidoxime functional group.
Structure and Physicochemical Properties
The unique arrangement of atoms in the amidoxime group gives rise to complex structural and electronic properties, including tautomerism, isomerism, and distinct acidity.
Tautomerism and Isomerism
Amidoximes can exist in several tautomeric forms, although the amidoxime form is the most stable and dominant.[4] The primary tautomers include the amidoxime, iminohydroxylamine, and a zwitterionic aminonitrone form.[4] The presence of the zwitterionic tautomer has been identified via FT-IR spectroscopy by a characteristic band around 1690 cm⁻¹.[4]
Geometrical isomerism (E/Z) is also a key feature, arising from the C=N double bond. The (Z)-isomer is generally the most energetically favorable form.[4] The isomerization from the Z to the E form can be influenced by factors such as pH, with acid catalysis significantly accelerating the process.[12][13]
Acidity and Basicity (pKa)
The amidoxime group is amphoteric, containing both a basic amino group and an acidic hydroxyl group.[11] This results in two distinct pKa values. The first pKa (pKa1), typically in the range of 4.8 to 6.1, corresponds to the protonation of the oxime nitrogen.[14] The second pKa (pKa2), around 12.3 to 13.2, is associated with the deprotonation of the oxime hydroxyl group.[14] Consequently, at physiological pH, the amidoxime group exists predominantly in its neutral form.[14] The significant variance in reported pKa values in the literature has been addressed by combined experimental and computational studies.[10][15][16]
| Compound | pKa1 (N-protonation) | pKa2 (O-deprotonation) | Reference |
| Benzamidoxime | 4.85 | 12.36 | [14] |
| General Amidoximes | ~6 | ~13 | [14] |
Metal Chelation
Amidoximes are potent chelating agents for a variety of metal ions, including transition metals, lanthanides, and actinides.[9][17] The amidoxime anion acts as a bidentate ligand, coordinating with metal ions through both the oxime nitrogen and the deprotonated hydroxyl oxygen to form a stable five-membered ring complex.[9][18] This high affinity for metals like uranyl (UO₂²⁺) is the basis for using poly(amidoxime)-functionalized materials to extract uranium from seawater.[10][11]
Synthesis of Amidoximes
Amidoximes are generally straightforward to synthesize in high yields.[4] Several methods have been developed, with the most common approach involving the reaction of a nitrile with hydroxylamine (B1172632).[3][4]
From Nitriles and Hydroxylamine
The most widely used and efficient method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile.[4] This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or water.[3][4]
Experimental Protocol: General Synthesis of an Aryl Amidoxime
-
Materials : Aryl nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), triethylamine (1.6 eq), and distilled water.[3]
-
Procedure :
-
A mixture of the aryl nitrile, hydroxylamine hydrochloride, and triethylamine is prepared in distilled water.[3]
-
The mixture is stirred vigorously at room temperature (25 °C) for approximately 6 hours.[3]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid product is typically collected by filtration, washed with cold water, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Other Synthetic Routes
While the nitrile route is dominant, other methods for synthesizing amidoximes, particularly N-substituted variants, exist:
-
From Amides : A one-pot method involves the Ph₃P–I₂-mediated dehydrative condensation of secondary amides with hydroxylamine.[19]
-
Ring-Opening of Heterocycles : Amidoximes can be formed by the ring-opening of certain heterocycles, such as 1,2,4-oxadiazoles, using reagents like aqueous NaOH or LiAlH₄.[4]
-
From Thioamides : In some cases, reacting thioamides with hydroxylamine can yield better results than starting from the corresponding nitriles.[4]
Reactivity of the Amidoxime Functional Group
The dual functionality of the amidoxime group makes it a versatile reactant in various chemical transformations.
Reduction to Amidines
The reduction of amidoximes to the corresponding amidines is a critical reaction, especially in the context of medicinal chemistry. This conversion is the basis of the "amidoxime-as-prodrug" strategy.[6][7] In vivo, this reduction is catalyzed by enzyme systems involving cytochrome b5 and P450 enzymes.[6] This bioactivation converts the less basic, more readily absorbed amidoxime prodrug into the highly basic, pharmacologically active amidine in the body.[6]
Oxidation and Nitric Oxide (NO) Release
Amidoximes can be oxidized by various chemical and biological oxidants.[4] The oxidation products are typically the corresponding amides or nitriles, depending on the oxidant used.[4] For instance, oxidants capable of transferring an oxygen atom, like H₂O₂, tend to form amides, while others like Pb(OAc)₄ favor nitrile formation.[4]
Significantly, the oxidation of amidoximes by hemoproteins like cytochrome P450 (CYP450) can lead to the release of nitric oxide (NO), a crucial signaling molecule in cardiovascular and other physiological systems.[4] This property is exploited in the design of NO-donating drugs for conditions like hypertension.[1][4]
Cyclization Reactions
As bifunctional nucleophiles, amidoximes are valuable precursors for synthesizing a wide array of five- and six-membered heterocyclic compounds.[1][3] A common application is the synthesis of 1,2,4-oxadiazoles, which are themselves important pharmacophores and can serve as "masked" amidoxime prodrugs.[7][8][19]
Applications in Research and Drug Development
The unique properties of amidoximes have made them invaluable in modern drug discovery and other scientific fields.
Prodrugs for Amidines
Strongly basic functional groups like amidines are often protonated at physiological pH, leading to high hydrophilicity and poor oral absorption.[6] Converting the amidine to a less basic amidoxime creates a prodrug that can be absorbed more effectively from the gastrointestinal tract.[5][6] Once absorbed, the amidoxime is reduced in vivo to release the active amidine drug.[6] This strategy has been successfully applied to develop oral antithrombotic agents like ximelagatran (B1683401) (the prodrug of melagatran) and antiviral drugs.[6][20][21]
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design.[8][22][23] The amidoxime group is frequently used as a bioisostere for carboxylic acids and amides.[4][8] This substitution can improve metabolic stability, alter pKa, enhance cell permeability, and create novel intellectual property, all while potentially maintaining or improving target binding.[8][22]
Diverse Biological Activities
Beyond their use as prodrugs and bioisosteres, molecules containing the amidoxime moiety have demonstrated a wide spectrum of intrinsic biological activities, including:
Characterization Techniques
Several analytical techniques are employed to identify and characterize amidoximes.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy : FT-IR is a key tool for identifying the amidoxime group. Characteristic absorption bands include the C=N stretching vibration around 1650-1660 cm⁻¹ and the N-O stretching vibration near 910-930 cm⁻¹.[4][25][26] The presence of a band around 1690 cm⁻¹ can indicate the zwitterionic tautomer.[4][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure. The chemical shifts of the -NH₂ and -OH protons can be observed, although they are often broad and may exchange with D₂O.
-
Mass Spectrometry (MS) : ESI-MS is used to determine the molecular weight and fragmentation patterns of amidoximes and their metal complexes, providing insights into their structure and coordination.[28]
| Technique | Key Observables for Amidoxime Group | Reference |
| FT-IR | C=N stretch (~1655 cm⁻¹), N-O stretch (~910 cm⁻¹) | [25][26] |
| ¹H NMR | Resonances for -NH₂ and -OH protons | [29] |
| Mass Spec. | Molecular ion peak corresponding to the expected mass | [28] |
Conclusion
The amidoxime functional group is a cornerstone of modern medicinal chemistry and has growing importance in materials science. Its unique structural features give rise to a rich and versatile reactivity profile. The ability to act as a prodrug moiety for amidines, a bioisostere for common functional groups, and a powerful metal chelator ensures that amidoximes will continue to be a focus of intensive research. For professionals in drug development and materials science, a thorough understanding of the synthesis, properties, and reactivity of amidoximes is essential for leveraging their full potential in creating novel therapeutics and advanced materials.
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Chemistry and in the Biological Applic...: Ingenta Connect [ingentaconnect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 20. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 22. drughunter.com [drughunter.com]
- 23. benthamscience.com [benthamscience.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The coordination of amidoxime ligands with uranyl in the gas phase: a mass spectrometry and DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
